molecular formula C19H20O3 B8454625 ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate

Cat. No.: B8454625
M. Wt: 296.4 g/mol
InChI Key: LZGRUAIWCZLPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a phenylpropanoate moiety, making it a unique structure with potential pharmacological properties.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate

InChI

InChI=1S/C19H20O3/c1-2-21-19(20)17(15-6-4-3-5-7-15)13-14-8-9-18-16(12-14)10-11-22-18/h3-9,12,17H,2,10-11,13H2,1H3

InChI Key

LZGRUAIWCZLPCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=C(C=C1)OCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.